molecular formula C18H19NO2 B2565126 N-(2-hydroxy-3-phenylpropyl)cinnamamide CAS No. 1351664-35-1

N-(2-hydroxy-3-phenylpropyl)cinnamamide

Cat. No.: B2565126
CAS No.: 1351664-35-1
M. Wt: 281.355
InChI Key: WWMXDHKWCDWAKC-VAWYXSNFSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamoyl group attached to a phenylpropylamine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamate with phenylethylamine. This reaction is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of this compound can be achieved using similar enzymatic synthesis methods in larger-scale continuous-flow reactors. The use of continuous-flow technology allows for better control of reaction parameters, higher yields, and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cinnamamides or phenylpropylamines.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)cinnamamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi .

Comparison with Similar Compounds

N-(2-hydroxy-3-phenylpropyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXDHKWCDWAKC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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